molecular formula C16H20N2O4S B2825208 (3-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)azetidin-1-yl)(thiophen-2-yl)methanone CAS No. 1286718-82-8

(3-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)azetidin-1-yl)(thiophen-2-yl)methanone

Cat. No.: B2825208
CAS No.: 1286718-82-8
M. Wt: 336.41
InChI Key: FMBXCTPAWSWYKN-UHFFFAOYSA-N
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Description

The compound (3-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)azetidin-1-yl)(thiophen-2-yl)methanone features a unique hybrid structure combining three key motifs:

  • 1,4-Dioxa-8-azaspiro[4.5]decane: A spirocyclic system with two oxygen atoms and one nitrogen atom in an eight-membered ring fused to a cyclopentane ring.
  • Azetidine-1-carbonyl: A four-membered nitrogen-containing ring (azetidine) linked via a carbonyl group.
  • Thiophen-2-yl methanone: A thiophene aromatic ring attached to a ketone group.

Properties

IUPAC Name

1,4-dioxa-8-azaspiro[4.5]decan-8-yl-[1-(thiophene-2-carbonyl)azetidin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4S/c19-14(17-5-3-16(4-6-17)21-7-8-22-16)12-10-18(11-12)15(20)13-2-1-9-23-13/h1-2,9,12H,3-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMBXCTPAWSWYKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)C(=O)C3CN(C3)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the spirocyclic core. One common approach is to start with 1,4-dioxa-8-azaspiro[4.5]decane and then introduce the azetidinone and thiophen-2-yl moieties through subsequent reactions[_{{{CITATION{{{1{Compound 1-{5-3-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)piperidin ...[{{{CITATION{{{_2{Recent advances in the synthesis and reactivity of azetidines: strain ...](https://pubs.rsc.org/en/content/articlelanding/2021/ob/d1ob00061f). The reaction conditions often require the use of strong bases or acids, and the reactions may need to be carried out under anhydrous conditions to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the synthesis of this compound would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs. This might include the use of continuous flow reactors, which can offer better control over reaction parameters and improve scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The thiophene ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: : The azetidinone ring can be reduced to form corresponding amines.

  • Substitution: : The compound can undergo nucleophilic substitution reactions at various positions on the spirocyclic core.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: : Nucleophiles such as amines or alcohols can be used, often in the presence of a base.

Major Products Formed

  • Oxidation: : Thiophene-2-sulfoxide or thiophene-2-sulfone.

  • Reduction: : Azetidin-1-ylamine.

  • Substitution: : Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

  • Medicinal Chemistry: : Due to its structural complexity, it can serve as a lead compound for the development of new drugs. Its biological activity can be explored in various assays to identify potential therapeutic uses.

  • Material Science: : The spirocyclic structure and thiophene ring can impart unique electronic properties, making it useful in the design of organic semiconductors and other advanced materials.

  • Chemical Biology: : It can be used as a probe to study biological systems, particularly in understanding enzyme-substrate interactions and molecular recognition processes.

Mechanism of Action

The exact mechanism by which this compound exerts its effects would depend on its biological target. For example, if it were to act as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate access and thus inhibiting the enzyme's activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Structural Analogues of 1,4-Dioxa-8-azaspiro[4.5]decane Derivatives

Compound Substituents Molecular Formula Molecular Weight Key Features Reference
Target Compound Thiophen-2-yl methanone + azetidine-carbonyl Not explicitly given (inferred: ~C₁₇H₁₈N₂O₄S) ~370.4 Combines spirocycle, azetidine, and thiophene for enhanced rigidity and electronic diversity. N/A
2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenylmethanone 3-Fluorophenyl + benzylmethyl linker C₂₁H₂₂FNO₃ 355.41 Fluorine enhances electronegativity; benzyl linker increases lipophilicity.
1,4-Dioxa-8-azaspiro[4.5]dec-8-yl(5-fluoro-1H-indol-2-yl)methanone 5-Fluoroindole moiety Not explicitly given (inferred: ~C₁₆H₁₅FN₂O₃) ~326.3 Indole group may confer π-π stacking interactions; fluorine improves metabolic stability.
(6-Methylpyridin-3-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone 6-Methylpyridinyl C₁₄H₁₈N₂O₃ 262.3 Pyridine enhances solubility; methyl group modulates steric effects.
3-([1,1’-Biphenyl]-4-yl)-1-(pyrimidin-2-yl)-8-(thiophen-2-ylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione Biphenyl + pyrimidine + thiophenemethyl C₂₈H₂₆N₄O₂S 506.6 Extended aromatic systems for potential kinase inhibition; thiophene mimics the target compound.

Key Structural and Functional Differences

Aromatic Systems: The thiophene in the target compound offers sulfur-based electronic effects, contrasting with the fluorophenyl (electron-withdrawing) in or pyridine (basic nitrogen) in . Thiophene’s lower electronegativity may enhance membrane permeability compared to fluorinated analogs.

Linker Groups :

  • The target compound uses an azetidine-carbonyl linker, providing conformational rigidity. In contrast, employs a benzylmethyl linker, increasing flexibility and lipophilicity.

Biological Activity

The compound (3-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)azetidin-1-yl)(thiophen-2-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a unique spirocyclic structure that incorporates both a thiophene moiety and a dioxaspirodecane framework. The molecular formula is C18H20N4O4C_{18}H_{20}N_{4}O_{4}, and it possesses specific functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₈H₂₀N₄O₄
Molecular Weight356.37 g/mol
LogP0.09
Melting PointNot available
DensityNot specified

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

  • Sigma Receptors : Research indicates that derivatives of the dioxaspirodecane series exhibit significant affinity for sigma receptors, specifically σ1 and σ2 receptors. These receptors are implicated in neuroprotection, pain modulation, and various psychiatric disorders .
  • Vesicular Acetylcholine Transporter : The compound shows selective binding to the vesicular acetylcholine transporter (VAChT), which plays a crucial role in cholinergic neurotransmission .

Pharmacological Effects

Several studies have reported on the pharmacological effects of related compounds:

  • Antidepressant-like Activity : Compounds with similar structures have demonstrated antidepressant-like effects in animal models, suggesting potential therapeutic applications in mood disorders .
  • Neuroprotective Properties : The ability to modulate sigma receptors indicates potential neuroprotective effects, making it a candidate for further investigation in neurodegenerative diseases like Alzheimer's and Parkinson's .
  • Analgesic Effects : Some derivatives have shown promise in reducing pain responses in preclinical studies, possibly through their action on sigma receptors and other pain-related pathways .

Study 1: Sigma Receptor Binding Affinity

A study conducted on various piperidine derivatives revealed that one specific derivative of the dioxaspirodecane series exhibited a high binding affinity (K(i) = 5.4 ± 0.4 nM) for σ1 receptors, with a significant selectivity for σ2 receptors (30-fold) and VAChT (1404-fold). This highlights its potential as a therapeutic agent targeting these receptors .

Study 2: Neuroprotective Effects

In vitro studies demonstrated that compounds similar to this compound could protect neuronal cells from oxidative stress-induced apoptosis. This suggests potential applications in treating neurodegenerative conditions .

Q & A

Q. Optimization Parameters :

ParameterTypical ConditionsImpact on Yield/Purity
SolventDMF, acetonitrilePolar aprotic solvents enhance reaction rates
Temperature0–60°C (step-dependent)Higher temps accelerate spirocycle formation
Reaction Time6–24 hoursExtended times improve cyclization efficiency

Basic: Which spectroscopic and analytical methods are critical for structural characterization?

Answer:

  • NMR Spectroscopy : 1H/13C NMR confirms spirocyclic connectivity and substituent positions (e.g., thiophene protons at δ 7.2–7.5 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C20H22N2O4S requires m/z 410.1254) .
  • X-ray Crystallography : Resolves stereochemistry of the azaspiro core in crystalline derivatives .

Q. Common Challenges :

  • Overlapping signals in NMR due to conformational flexibility of the spiro ring. Mitigated by variable-temperature NMR .

Basic: How are common impurities mitigated during synthesis?

Answer:
Common impurities arise from incomplete cyclization or side reactions (e.g., oxidation of thiophene). Strategies include:

Impurity TypeSourceMitigation Method
Unreacted precursorsIncomplete couplingGradient elution chromatography
Oxidized thiopheneReaction with oxidizing agentsUse of inert atmospheres
Hydrolysis byproductsMoisture exposureAnhydrous conditions

Advanced: How can researchers investigate the compound’s interactions with molecular targets (e.g., receptors)?

Answer:

  • Radioligand Binding Assays : Quantify affinity for receptors like 5-HT1A or M1 muscarinic receptors using competitive displacement (e.g., [3H]-8-OH-DPAT for 5-HT1A) .
  • Molecular Dynamics Simulations : Model binding poses of the spirocyclic moiety in receptor active sites (e.g., hydrophobic interactions with Trp residues) .
  • Functional Assays : Measure downstream effects (e.g., cAMP modulation via GPCRs) .

Case Study :
A structural analog showed 50 nM affinity for 5-HT1A, attributed to hydrogen bonding between the carbonyl group and Ser159 .

Advanced: What strategies enhance binding affinity through structural modifications?

Answer:

  • Electron-Withdrawing Groups : Trifluoromethyl substitution increases lipophilicity and receptor interaction (e.g., 3-fold higher affinity in CF3 analogs) .
  • Spiro Ring Expansion : 6-membered spiro rings (vs. 5-membered) improve conformational stability for target engagement .

Q. Comparative Data :

ModificationTarget ReceptorAffinity (Ki, nM)Reference
Parent compound5-HT1A120
CF3-substituted analog5-HT1A40
Expanded spiro ringM1 muscarinic85

Advanced: How to resolve contradictions in pharmacological data across studies?

Answer:

  • Assay Validation : Ensure consistent cell lines (e.g., CHO vs. HEK293 may show differential receptor expression) .
  • Structural Analog Comparison : Test derivatives to isolate pharmacophores (e.g., thiophene vs. phenyl substitutions alter selectivity) .
  • Meta-Analysis : Pool data from >3 independent studies to identify outliers .

Example : Discrepancies in IC50 values for kinase inhibition were traced to variations in ATP concentrations across labs .

Advanced: How to assess receptor subtype selectivity?

Answer:

  • Panels of Receptor Assays : Screen against 50+ GPCRs, ion channels, and transporters (e.g., Eurofins CEREP panel) .
  • Dose-Response Profiling : Calculate selectivity ratios (e.g., 5-HT1A vs. 5-HT2A) using IC50 values .

Key Finding :
The compound’s thiophene group confers 10-fold selectivity for 5-HT1A over D2 dopamine receptors due to steric hindrance in the latter .

Advanced: Design experiments to evaluate impact on biochemical pathways.

Answer:

  • Transcriptomics : RNA-seq to identify differentially expressed genes (e.g., MAPK pathway downregulation) .
  • Metabolomics : LC-MS profiling of cellular metabolites post-treatment (e.g., altered glutathione levels indicate oxidative stress) .
  • Kinase Activity Assays : Use ADP-Glo™ to quantify inhibition of kinases like PI3K or JAK2 .

Q. Experimental Workflow :

Treat cells (e.g., HeLa) with 10 μM compound for 24h.

Extract RNA/proteins for omics analysis.

Validate hits via CRISPR knockouts or siRNA .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.